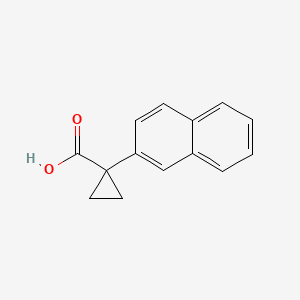

1-(2-Naphthyl)cyclopropanecarboxylic acid

Description

Significance of Cyclopropanecarboxylic Acid Derivatives in Contemporary Chemistry

Cyclopropanecarboxylic acid and its derivatives are valuable building blocks in organic synthesis, recognized for the unique reactivity conferred by the strained three-membered ring. nih.gov This structural feature makes them useful intermediates for creating more complex molecules. nih.gov

In the realm of agrochemicals , derivatives of cyclopropanecarboxylic acid are integral to the synthesis of certain pesticides and herbicides. nih.govffhdj.com The cyclopropyl (B3062369) group in these applications can enhance the efficacy and selectivity of the active compounds. nih.gov For instance, research has focused on developing new functionally substituted cyclopropane (B1198618) carboxylic acids as potential regulators of ethylene (B1197577) biosynthesis in plants, which is crucial for managing the plant life cycle and improving the preservation of fruits and vegetables. ffhdj.comffhdj.com

In pharmaceutical sciences , the cyclopropyl moiety is known to improve the metabolic stability and biological activity of drug candidates. nih.gov Consequently, cyclopropanecarboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals. nih.gov A notable example is the development of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, which have been investigated as potential antidepressant agents. nih.gov One compound from this series, midalcipran, has undergone extensive clinical evaluation. nih.gov

The Role of Naphthyl Moieties in Organic Compounds

The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, is a versatile and widely explored platform in medicinal chemistry and materials science. ijpsjournal.comnih.gov Its extended π-conjugated system imparts specific electronic and photophysical properties to molecules. ijpsjournal.com

In medicinal chemistry , the naphthyl group is found in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov Several FDA-approved drugs, such as propranolol, naproxen, and terbinafine, contain a naphthalene core, highlighting its importance in drug design. nih.gov The lipophilic nature and the extended aromatic surface of the naphthyl moiety can facilitate interactions with hydrophobic pockets in biological targets like enzymes and receptors. ijpsjournal.com For example, naphthyl derivatives have been identified as competitive inhibitors of the papain-like protease (PLpro) of the SARS-CoV virus. nih.gov

In materials science , the photophysical properties of naphthalene are exploited. Its derivatives are used in the manufacturing of synthetic dyes and can act as scintillators for detecting photons and other particles. pharmaguideline.com

Research Landscape of Naphthyl-Substituted Cyclopropane Systems

The research landscape for molecules incorporating both naphthyl and cyclopropane units, such as 1-(2-Naphthyl)cyclopropanecarboxylic acid, is more specialized. While direct studies on this specific acid are limited, research on related structures provides insight into the potential properties and applications of this chemical class.

Synthesis of related compounds, such as esters of cyclopropanecarboxylic acid with a naphthylmethyl group, has been described in the literature. For example, cyclopropane carboxylic acid (6-methyl-2-naphthyl)methyl ester has been synthesized and characterized. This indicates academic and potentially industrial interest in combining these two structural motifs.

Furthermore, public chemical databases contain entries for various isomers and derivatives, such as 1-(1-Bromo-2-naphthyl)cyclopropanecarboxylic acid and 1-(4-Bromo-2-naphthyl)cyclopropanecarboxylic acid, suggesting their availability for research purposes. nih.gov The existence of these compounds points towards ongoing investigations into the structure-activity relationships of naphthyl-substituted cyclopropanes.

Data Tables

Table 1: Computed Properties of Brominated Naphthyl-Cyclopropanecarboxylic Acid Derivatives Data sourced from PubChem

| Property | 1-(1-Bromo-2-naphthyl)cyclopropanecarboxylic acid | 1-(4-Bromo-2-naphthyl)cyclopropanecarboxylic acid |

| Molecular Formula | C₁₄H₁₁BrO₂ | C₁₄H₁₁BrO₂ |

| Molecular Weight | 291.14 g/mol | 291.14 g/mol |

| XLogP3-AA | 3.7 | 3.7 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 2 | 2 |

| Exact Mass | 289.99424 Da | 289.99424 Da |

| PubChem CID | 129532348 | 129532465 |

Table 2: Physical and Chemical Properties of Cyclopropanecarboxylic Acid Data sourced from NIST Chemistry WebBook and other chemical suppliers nist.govsigmaaldrich.com

| Property | Value |

| Molecular Formula | C₄H₆O₂ |

| Molecular Weight | 86.09 g/mol |

| Appearance | Liquid |

| Boiling Point | 182-184 °C |

| Melting Point | 14-17 °C |

| Density | 1.081 g/mL at 25 °C |

| Refractive Index | n20/D 1.438 |

| CAS Number | 1759-53-1 |

Table 3: Computed Physicochemical Properties of Cyclopropanecarboxylic acid, 2-naphthyl ester Data sourced from Cheméo chemeo.com

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| Normal Boiling Point | 653.39 K |

| Normal Melting Point | 409.28 K |

| Critical Temperature | 895.47 K |

| Critical Pressure | 3002.44 kPa |

| Octanol/Water Partition Coefficient (logP) | 3.155 |

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-2-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13(16)14(7-8-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNILIMKOCLKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Naphthyl Cyclopropanecarboxylic Acid

Direct Synthesis Approaches

Direct synthesis approaches for 1-(2-Naphthyl)cyclopropanecarboxylic acid and related chiral α-substituted cyclopropanes often employ cutting-edge catalytic systems. These methods offer advantages in terms of atom and step economy by avoiding the need for pre-functionalized starting materials.

Carbon-Hydrogen (C-H) Activation and Functionalization

A significant breakthrough in the synthesis of chiral cyclopropanecarboxylic acids involves the use of a palladium(II)-catalyzed enantioselective C(sp³)–H cross-coupling of free carboxylic acids with organoboron reagents. nih.gov This method allows for the direct arylation of the α-C–H bond of cyclopropanecarboxylic acid.

In a key study, the coupling of cyclopropanecarboxylic acid with 2-naphthylboronic acid pinacol (B44631) ester was successfully demonstrated. nih.gov The reaction, catalyzed by Pd(OAc)₂, utilizes a chiral mono-protected amino acid (MPAA) ligand to induce enantioselectivity. The process typically involves an oxidant, such as benzoquinone (BQ), and a base in an appropriate solvent system. While the reaction with 2-naphthylboronic acid pinacol ester provided the desired this compound in moderate yield, it achieved good enantioselectivity. nih.gov This demonstrates the viability of the C-H activation approach for accessing this specific compound. The general compatibility of the reaction with a wide range of aryl-boronic acid pinacol esters highlights its potential for creating a diverse library of α-aryl cyclopropanecarboxylic acids. nih.gov

Table 1: Substrate Scope for Pd(II)-Catalyzed Arylation of Cyclopropanecarboxylic Acid

| Entry | Aryl Boronic Acid Pinacol Ester | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| 1 | Phenyl | 70 | 97:3 |

| 2 | 4-Fluorophenyl | 75 | 97:3 |

| 3 | 4-(Trifluoromethyl)phenyl | 72 | 96:4 |

| 4 | 1-Naphthyl | 55 | 95:5 |

| 5 | 2-Naphthyl | 58 | 96:4 |

Data sourced from a study on enantioselective C(sp3)–H cross-coupling reactions. Conditions involved cyclopropanecarboxylic acid, the specified aryl boronic acid pinacol ester, a palladium catalyst, a chiral ligand, and additives at elevated temperature. nih.gov

The success of the Pd(II)-catalyzed enantioselective C–H activation is critically dependent on the structure of the chiral ligand. nih.gov Mono-N-protected amino acids (MPAAs) have been identified as a privileged class of ligands for this type of transformation. nih.gov The ligand binds to the palladium center in a bidentate fashion, where the N-acyl group is thought to act as an internal base, facilitating the C–H activation step through a concerted metalation-deprotonation (CMD) mechanism. researchgate.net

Extensive screening of various MPAA ligands has been conducted to optimize both the yield and enantioselectivity of the arylation of cyclopropanecarboxylic acid. nih.gov The choice of the N-protecting group and the amino acid side chain are both crucial. For instance, N-acetyl-L-phenylalanine was found to be a promising ligand. nih.gov Further optimization focused on modifying the benzyl (B1604629) group of the phenylalanine side chain. The introduction of bulky substituents at the 2- and 6-positions of the phenyl ring led to significant improvements. Specifically, the N-acetyl-L-[2,6-di-(4-tert-butylphenyl)]phenylalanine ligand provided the best results for the arylation of cyclopropanecarboxylic acid, delivering high yield and enantioselectivity. nih.gov This highlights the principle that fine-tuning the steric and electronic properties of the chiral ligand is essential for achieving high levels of asymmetric induction in C-H activation reactions. nih.gov

Table 2: Ligand Screening for Enantioselective Arylation of Cyclopropanecarboxylic Acid

| Entry | Ligand | Protecting Group | Side Chain | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| 1 | L4 | Acetyl | Benzyl | 58 | 97:3 |

| 2 | L10 | Acetyl | Isopropyl | 45 | 92:8 |

| 3 | L17 | Acetyl | 4-Methoxybenzyl | 60 | 96:4 |

| 4 | L20 | Acetyl | 2,6-Diphenylbenzyl | 64 | 94:6 |

| 5 | L25 | Acetyl | 2,6-Di(4-tert-butylphenyl)benzyl | 70 | 97:3 |

Data derived from ligand optimization studies for the Pd-catalyzed arylation of cyclopropanecarboxylic acid with a phenylboronic acid pinacol ester. nih.gov

Cyclopropanation Reactions

Cyclopropanation reactions, which involve the addition of a carbene or carbene equivalent to an alkene, are a fundamental method for constructing the cyclopropane (B1198618) ring. To produce this compound via this route, the starting materials would typically be 2-vinylnaphthalene (B1218179) and a diazoacetate derivative.

Modern asymmetric catalysis provides powerful tools for the enantioselective synthesis of cyclopropanes. wiley-vch.de These methods often rely on transition metal complexes with chiral ligands to control the stereochemical outcome of the carbene addition. nih.gov

Cobalt(II) complexes with chiral porphyrin-like ligands have proven effective for the asymmetric cyclopropanation of various olefins using diazoacetates, such as succinimidyl diazoacetate. organic-chemistry.org This approach yields cyclopropane succinimidyl esters with high diastereo- and enantioselectivity. organic-chemistry.org These activated esters can then be readily converted to other derivatives, including the desired carboxylic acid, while preserving the stereochemical integrity of the cyclopropane ring. organic-chemistry.org Another advanced strategy utilizes engineered myoglobin (B1173299) as a biocatalyst for cyclopropanation with ethyl α-diazopyruvate, offering a chemoenzymatic route to highly enantioenriched cyclopropanes. nih.gov The application of such catalytic systems to the reaction between 2-vinylnaphthalene and a suitable diazoester would provide a direct and stereocontrolled pathway to enantiomerically pure this compound.

The term [2+1] annulation broadly describes the formation of a three-membered ring from a two-atom component (an alkene) and a one-atom component (a carbene). This is the fundamental principle of cyclopropanation reactions. wiley-vch.de Classic methods like the Simmons-Smith reaction, which uses a diiodomethane-zinc carbenoid, fall under this category, though they are often not suitable for generating the specific substitution pattern required for this compound in a single step. wiley-vch.de

More contemporary [2+1] strategies focus on the in situ generation of carbenes from safer and more manageable precursors than diazoalkanes. nih.gov For example, gem-dichloroalkanes can serve as carbene precursors in cobalt-catalyzed asymmetric cyclopropanations of alkenes. nih.gov In the context of synthesizing this compound, a hypothetical [2+1] annulation would involve the reaction of 2-vinylnaphthalene with a carbene equivalent bearing a carboxylate or a masked carboxylate group, guided by a chiral catalyst to ensure enantioselectivity.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Naphthylboronic acid pinacol ester |

| 2-vinylnaphthalene |

| Benzoquinone (BQ) |

| Cyclopropanecarboxylic acid |

| Diethyl malonate |

| Diiodomethane |

| Ethyl α-diazopyruvate |

| Ethyl cyanoacetate |

| γ-chlorobutyronitrile |

| N-acetyl-L-phenylalanine |

| N-acetyl-L-[2,6-di-(4-tert-butylphenyl)]phenylalanine |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Succinimidyl diazoacetate |

| Triethylbenzylammonium chloride |

| 1,2-dibromoethane (B42909) |

| 1-cyanocyclopropanecarboxylic acid |

| 1-acetylcyclopropanecarboxylic acid |

| cyclopropane-1,1-dicarboxylic acid |

Carboxylic Acid Functionalization

This strategy involves forming the target molecule by introducing a carboxyl group onto a pre-existing 1-(2-naphthyl)cyclopropane backbone.

Carboxylation involves the reaction of an organometallic derivative of 1-(2-naphthyl)cyclopropane with carbon dioxide. rsc.org This process typically begins with the deprotonation of the C1-hydrogen of the cyclopropane ring using a strong base, such as an organolithium reagent, to form a cyclopropyl (B3062369) anion. This anion then acts as a nucleophile, attacking carbon dioxide to form a carboxylate salt. Subsequent acidification yields the final this compound. The stability of the CO₂ molecule presents a significant challenge, but various methods including thermochemical, photochemical, and electrochemical approaches are being explored to facilitate this transformation. rsc.org

Synthesis via Precursor Modification

An alternative to building the cyclopropane ring directly onto a naphthyl precursor is to modify a precursor that already contains a latent or complete cyclopropane ring.

Intramolecular cyclization is a powerful method for forming strained rings. This approach, often termed a Michael-Initiated Ring Closure (MIRC), involves a substrate containing both a nucleophilic center and a leaving group in a 1,3-relationship. rsc.orgresearchgate.net

For the synthesis of the target compound, a suitable precursor would be a 3-halo-1-(2-naphthyl)propanoic acid derivative. Treatment with a base would deprotonate the α-carbon to the carboxyl group, generating a nucleophile that subsequently displaces the halide in an intramolecular S_N2 reaction to form the cyclopropane ring. stackexchange.com A classic method for synthesizing cyclopropanecarboxylic acid itself involves the intramolecular cyclization of γ-chlorobutyronitrile with powdered sodium hydroxide. orgsyn.orgyoutube.com A similar strategy could be envisioned starting from a γ-halo nitrile attached to the naphthalene (B1677914) ring.

Another well-established method is the malonic ester synthesis. youtube.com Reacting diethyl malonate with 1,2-dibromoethane in the presence of a base first forms a substituted malonate, which then undergoes a second, intramolecular alkylation to close the cyclopropane ring. stackexchange.comorgsyn.org A similar sequence starting with diethyl (2-naphthyl)malonate and a 1,2-dihaloethane could potentially yield the desired di-ester, which can then be hydrolyzed and decarboxylated.

The table below outlines precursors for ring-closing strategies.

| Precursor Type | Reaction | Reagents | Key Steps |

| γ-Halobutyronitrile derivative | Intramolecular S_N2 | Strong Base (e.g., NaOH) | Deprotonation followed by intramolecular cyclization and nitrile hydrolysis. orgsyn.orgyoutube.com |

| Malonic Ester derivative | Double Alkylation | Base (e.g., NaOEt), 1,2-Dihaloalkane | Intermolecular alkylation followed by intramolecular cyclization. stackexchange.comorgsyn.org |

This synthetic approach involves attaching the 2-naphthyl group to a pre-functionalized cyclopropane ring, typically through a cross-coupling reaction. A common precursor would be a cyclopropanecarboxylic acid ester bearing a leaving group (like a halide or triflate) at the C1 position. This could then be coupled with a 2-naphthyl organometallic reagent, such as 2-naphthylmagnesium bromide or 2-naphthylboronic acid, in the presence of a suitable transition metal catalyst, often palladium or nickel. organic-chemistry.org For instance, the Suzuki-Miyaura coupling of potassium cyclopropyltrifluoroborate (B8364958) with aryl chlorides is a known method for forming aryl cyclopropanes. organic-chemistry.org A similar reaction could be adapted using a 1-boronated cyclopropanecarboxylic acid derivative and 2-bromonaphthalene.

Introduction of the Naphthyl Moiety to Cyclopropane Systems

Arylation using Boron Reagents

The use of boron reagents represents a powerful strategy for forming carbon-carbon bonds. In the context of synthesizing this compound, a plausible approach involves the cross-coupling of a cyclopropane-containing boronic acid derivative with a naphthyl halide. Alternatively, a more direct method involves the cyclopropanation of a vinylboronate.

A biocatalytic approach has been developed for the synthesis of cyclopropylboronates. Engineered heme proteins can catalyze the carbene transfer from ethyl diazoacetate to vinyl boronic acid pinacol ester, producing the corresponding cyclopropylboronate ester. nih.gov This intermediate, containing a versatile boronate group, can then undergo Suzuki-Miyaura coupling with a suitable 2-halonaphthalene, such as 2-bromonaphthalene, in the presence of a palladium catalyst to furnish the ethyl ester of this compound, which can be subsequently hydrolyzed to the target acid.

Another strategy involves an intramolecular cyclopropanation of (1-chloro-5-alken-1-yl)boronic esters. nih.gov While not a direct arylation, this method highlights the utility of boron-mediated ring closure to form cyclopropane structures that could potentially be adapted for the synthesis of the target molecule. A recent method details the construction of cyclopropyl diboronates from gem-bis(boronates), which can be further functionalized, offering a pathway to polysubstituted cyclopropanes. nih.gov

| Method | Key Reagents | Description | Potential Application |

| Biocatalytic Cyclopropanation/Suzuki Coupling | Vinyl boronic acid pinacol ester, Ethyl diazoacetate, Engineered Heme Protein, 2-Bromonaphthalene, Pd Catalyst | Enzymatic synthesis of a cyclopropylboronate ester followed by palladium-catalyzed cross-coupling with a naphthyl halide. nih.gov | Direct route to the ester precursor of the target acid. |

| Intramolecular Boronate Cyclopropanation | (1-chloro-5-alken-1-yl)boronic ester, Base | Base-mediated intramolecular substitution to form a cyclopropane ring from a linear boronic ester precursor. nih.gov | Formation of the cyclopropane ring, requiring a starting material that incorporates the naphthyl moiety. |

Acid-Catalyzed Reactions with Aryldiazoacetates and Alpha-Substituted Acroleins

Metal-catalyzed decomposition of diazo compounds in the presence of alkenes is a cornerstone of cyclopropane synthesis. Rhodium(II) catalysts are particularly effective for the cyclopropanation of alkenes with aryldiazoacetates. nih.govrsc.org

In a direct synthesis, 2-vinylnaphthalene can be reacted with an alkyl diazoacetate, such as ethyl diazoacetate, in the presence of a rhodium catalyst like dirhodium tetraacetate (Rh₂(OAc)₄) or a chiral dirhodium carboxylate. pku.edu.cnnih.gov This reaction proceeds via a rhodium carbene intermediate that adds across the double bond of the 2-vinylnaphthalene to form the ethyl ester of this compound. Subsequent hydrolysis of the ester under acidic or basic conditions yields the final carboxylic acid. The efficiency and stereoselectivity of these reactions are highly dependent on the specific rhodium catalyst employed. nih.gov

| Catalyst System | Reactants | Product | Key Features |

| Dirhodium(II) Carboxylates (e.g., Rh₂(OAc)₄) | 2-Vinylnaphthalene, Ethyl Diazoacetate | Ethyl 1-(2-naphthyl)cyclopropanecarboxylate | Forms the cyclopropane ring via a metal-carbene addition. The ester product requires subsequent hydrolysis. nih.govrsc.org |

Palladium-Catalyzed Nucleophilic Ring-Opening using Naphthyl Ligands

Palladium catalysis offers versatile methods for C-C bond formation, including the synthesis of cyclopropanes. One relevant approach is the palladium-catalyzed cyclopropanation of 1,3-dienes using diazo esters, which generates vinylcyclopropane (B126155) derivatives. nih.gov These vinylcyclopropanes are valuable intermediates that can undergo further transformations.

While direct palladium-catalyzed synthesis of this compound via ring-opening is less common, related transformations highlight its potential. For instance, palladium-catalyzed ring-opening reactions of cyclopropanated oxabenzonorbornadienes can lead to substituted naphthalene derivatives. organicchemistrytutor.com A formal [3+2]-cycloaddition of vinyl cyclopropanes with various partners, catalyzed by palladium, is a powerful tool for constructing cyclopentanes, demonstrating the reactivity of vinyl cyclopropanes under palladium catalysis. nih.govresearchgate.net For the synthesis of the target molecule, one could envision a palladium-catalyzed reaction between a suitable cyclopropane precursor and a naphthyl-containing species. The use of chiral naphthyl-containing phosphine (B1218219) ligands, such as those derived from BINOL, is a common strategy in palladium catalysis to induce enantioselectivity, although specific application to this synthesis is not widely documented.

Stereoselective and Enantioselective Synthesis Strategies

Achieving stereocontrol is crucial for applications where a single enantiomer of a chiral molecule is required. Various strategies have been developed to synthesize enantioenriched cyclopropanes.

Chiral Auxiliaries and Catalysts

The use of chiral auxiliaries is a classical yet effective method for asymmetric synthesis. organic-chemistry.orgpku.edu.cn An auxiliary is a chiral molecule temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. For the synthesis of this compound, an alkene bearing a chiral auxiliary and a 2-naphthyl group could be subjected to cyclopropanation. For instance, an α,β-unsaturated ester or amide derived from a chiral alcohol or amine (e.g., an oxazolidinone derived from an amino alcohol) can be used. nih.gov The steric bulk of the auxiliary blocks one face of the alkene, leading to a diastereoselective cyclopropanation reaction. The auxiliary can then be cleaved to yield the enantioenriched cyclopropanecarboxylic acid.

Alternatively, asymmetric catalysis provides a more atom-economical approach. Chiral rhodium(II) carboxylate catalysts, such as those derived from pyroglutamate (B8496135) or prolinate, are highly effective for the enantioselective cyclopropanation of styrenes and related olefins like 2-vinylnaphthalene. nih.govrsc.org The reaction between 2-vinylnaphthalene and a diazoacetate in the presence of a catalytic amount of a chiral dirhodium complex can provide direct access to the enantiomerically enriched ester of this compound.

| Strategy | Example | Mechanism of Stereocontrol | Outcome |

| Chiral Auxiliary | Cyclopropanation of an acrylamide (B121943) derived from 2-naphthaldehyde (B31174) and a chiral oxazolidinone. | The chiral auxiliary sterically hinders one face of the double bond, directing the attack of the cyclopropanating agent. nih.gov | Diastereomerically enriched cyclopropane, which upon removal of the auxiliary gives the enantiopure acid. |

| Chiral Catalyst | Rhodium(II)-catalyzed reaction of 2-vinylnaphthalene and ethyl diazoacetate. | The chiral ligands on the rhodium catalyst create a chiral environment around the metal carbene, favoring approach to one face of the alkene. nih.govrsc.org | Enantiomerically enriched ethyl 1-(2-naphthyl)cyclopropanecarboxylate. |

Diastereoselective Approaches

Diastereoselective synthesis relies on the influence of an existing stereocenter in the substrate to control the formation of new stereocenters. The Simmons-Smith reaction, which uses a zinc-carbenoid species (ICH₂ZnI), is a classic method for cyclopropanation. nih.govwikipedia.orgresearchgate.net When applied to a chiral allylic alcohol, the hydroxyl group can coordinate to the zinc reagent, directing the cyclopropanation to the syn-face of the C=C double bond. A potential diastereoselective synthesis of the target molecule could therefore begin with a chiral allylic alcohol containing the 2-naphthyl group. After the directed cyclopropanation, the resulting hydroxymethylcyclopropane can be oxidized to the desired carboxylic acid.

Another powerful diastereoselective method is the Kulinkovich reaction, which synthesizes 1-substituted cyclopropanols from esters using a Grignard reagent and a titanium(IV) alkoxide catalyst. organic-chemistry.orgwikipedia.orgrsc.orgyoutube.com Starting with methyl 2-naphthoate, the Kulinkovich reaction would yield 1-(2-Naphthyl)cyclopropanol. While this reaction itself can show diastereoselectivity with more complex substrates, the resulting cyclopropanol (B106826) serves as a key intermediate that can be oxidized to the corresponding carboxylic acid, albeit without direct control over the final acid's stereocenter in this step.

| Reaction | Starting Material | Key Reagent/Catalyst | Stereocontrol Element |

| Directed Simmons-Smith | Chiral allylic alcohol with a 2-naphthyl substituent | Diiodomethane, Diethylzinc (Furukawa Modification) tcichemicals.com | The resident hydroxyl group directs the syn-addition of the carbenoid. researchgate.net |

| Kulinkovich Reaction | Methyl 2-naphthoate | Ethylmagnesium bromide, Ti(O-iPr)₄ | Not directly stereoclective for the target acid, but produces a key cyclopropanol intermediate. organic-chemistry.orgwikipedia.org |

Chiral Resolution Techniques

When a stereoselective synthesis is not employed, a racemic mixture of the target compound is often produced. Chiral resolution is a technique used to separate the enantiomers from this mixture. The most common method is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a single enantiomer of a chiral base.

For this compound, a suitable chiral resolving agent would be a chiral amine, such as (R)- or (S)-1-phenylethylamine or, fittingly, (R)- or (S)-1-(1-naphthyl)ethylamine or 1-(2-naphthyl)ethylamine. wikipedia.org The two resulting diastereomeric salts will have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the pure diastereomeric salt is treated with a strong acid to liberate the enantiomerically pure cyclopropanecarboxylic acid.

| Resolving Agent | Technique | Principle of Separation |

| (R)- or (S)-1-(2-Naphthyl)ethylamine wikipedia.org | Diastereomeric Salt Formation | Racemic acid reacts with a chiral base to form two diastereomeric salts. |

| (R)- or (S)-1-Phenylethylamine | Fractional Crystallization | The diastereomeric salts have different solubilities in a given solvent, allowing one to crystallize out preferentially. |

Enzymatic Resolution

The separation of enantiomers from a racemic mixture of this compound is a critical step for accessing optically pure forms of the compound. Enzymatic resolution represents a highly effective and stereoselective method to achieve this separation. This biocatalytic approach leverages the ability of enzymes, most notably lipases, to selectively catalyze the transformation of one enantiomer in a racemic pair, allowing for the separation of the two.

The most common strategy for the enzymatic resolution of carboxylic acids like this compound involves the use of a racemic ester derivative. In a typical process, the racemic ester of this compound is subjected to hydrolysis in the presence of a lipase (B570770). The enzyme selectively hydrolyzes one enantiomer of the ester into the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted.

Lipases are frequently employed for such resolutions due to their broad substrate tolerance, high enantioselectivity, and stability in organic solvents. Research on similar cyclopropane derivatives has highlighted the exceptional utility of lipase from Candida antarctica (specifically, its B form, often immobilized and known as Novozym 435) for achieving high conversion rates and excellent optical purity. google.com While most lipases may not catalyze the reaction effectively or may result in low optical purity, the lipase from Candida antarctica has been shown to be particularly effective for the optical resolution of various cyclopropane carboxylic acid esters. google.com

The general scheme for this resolution is as follows: The racemic ester of this compound is incubated with the selected lipase in a suitable buffer or biphasic system. The enzyme catalyzes the hydrolysis of one ester enantiomer (e.g., the (S)-ester) to the (S)-carboxylic acid. The other enantiomer (the (R)-ester) remains unchanged. The reaction is monitored until approximately 50% conversion is achieved, which theoretically yields a mixture of one enantiomer of the acid and the opposite enantiomer of the ester, both in high enantiomeric excess (ee).

Following the enzymatic reaction, the separation of the resulting products is typically straightforward. The mixture contains the produced carboxylic acid and the unreacted ester. A simple acid-base extraction can separate the acidic component from the neutral ester. This allows for the isolation of both enantiomers: one as the carboxylic acid and the other as the ester, which can then be hydrolyzed to its corresponding carboxylic acid through conventional chemical methods.

The efficiency of the enzymatic resolution is influenced by several factors, including the choice of enzyme, the nature of the ester group, the solvent system, pH, and temperature. For instance, reaction temperatures are preferably maintained between 20 to 45 °C to optimize for optical purity. google.com The combination of an enzyme-catalyzed kinetic resolution with specialized separation techniques can yield both enantiomers in high enantiomeric excess without the need for complex chromatographic purification. nih.gov

Research Findings on Lipase-Catalyzed Resolution

The table below summarizes representative findings for the lipase-catalyzed kinetic resolution of aryl-substituted and cyclopropane-based carboxylic acid esters, illustrating the typical outcomes of such processes.

| Racemic Substrate | Enzyme | Key Findings | Reference |

| Racemic cyclopropane carboxylic acid ester | Lipase from Candida antarctica | High conversion rate and high optical purity achieved. Reaction temperature of 20-45°C is preferable for optimal results. | google.com |

| Racemic 1-acetoxy-2-(2-naphthyl)propane | Lipase | Predominantly yielded (S)-2-(2-naphthyl)-1-propanol after hydrolysis. | nih.gov |

| Fluorous ester of 1-(2-naphthyl)ethanol | Candida antarctica B lipase | Kinetic resolution provided enantioenriched (R)-alcohol and the remaining (S)-fluorous ester, both in high enantiomeric excess. | nih.gov |

| α-Sulfinyl esters | Lipoprotein lipase from Burkholderia sp. | Provided both unreacted esters and the corresponding α-sulfinyl carboxylic acids in high yields and enantiomeric ratios. | nih.gov |

Spectroscopic and Structural Characterization Techniques for 1 2 Naphthyl Cyclopropanecarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR: The proton NMR spectrum of 1-(2-Naphthyl)cyclopropanecarboxylic acid is expected to exhibit distinct signals corresponding to the protons of the naphthyl group, the cyclopropane (B1198618) ring, and the carboxylic acid. The protons on the naphthalene (B1677914) ring typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons of the cyclopropane ring are expected to show complex splitting patterns in the upfield region of the spectrum, generally between δ 1.0 and 2.0 ppm, due to geminal and cis/trans couplings. The acidic proton of the carboxylic acid group is characteristically observed as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, and its position can be sensitive to the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between δ 170 and 185 ppm. The carbon atoms of the naphthalene ring would appear in the aromatic region (δ 120-140 ppm). The carbons of the cyclopropane ring are anticipated to be in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | >10.0 (broad s) | 170-185 |

| Naphthyl-H | 7.0-8.0 (m) | 120-140 |

Mass Spectrometry (MS, HRMS, LCMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (C₁₄H₁₂O₂), the molecular weight is 212.25 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value of 212. The presence of an M+1 peak, resulting from the natural abundance of ¹³C, would also be anticipated. nih.gov

High-Resolution Mass Spectrometry (HRMS) would provide a more precise mass measurement, allowing for the unambiguous determination of the elemental formula. For C₁₄H₁₂O₂, the exact mass would be calculated and compared to the experimentally determined value.

Liquid Chromatography-Mass Spectrometry (LC-MS) could be employed to analyze the compound in a complex mixture, providing both retention time data from the liquid chromatography separation and mass spectral data for identification.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Observation |

|---|---|

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 212 |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement confirming the formula C₁₄H₁₂O₂ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is typically broadened due to hydrogen bonding. alchempharmtech.com The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to appear as a strong, sharp band between 1700 and 1725 cm⁻¹. The C-H stretching vibrations of the aromatic naphthyl group would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the cyclopropane ring would be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1600 cm⁻¹ region.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carbonyl | C=O stretch | 1700-1725 (strong) |

| Aromatic | C-H stretch | 3000-3100 |

| Aromatic | C=C stretch | 1500-1600 |

Elemental Analysis

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, and oxygen should correspond to the calculated theoretical values based on its chemical formula, C₁₄H₁₂O₂. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound. elementar.com

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements.

**Table 4: Elemental Analysis Data for this compound (C₁₄H₁₂O₂) **

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 79.22 |

| Hydrogen (H) | 5.70 |

An acceptable experimental result would typically fall within ±0.4% of the theoretical values, confirming the purity of the sample. nih.gov

Mechanistic Investigations of Reactions Involving 1 2 Naphthyl Cyclopropanecarboxylic Acid

Cyclopropane (B1198618) Ring Transformations

The reactivity of the cyclopropane ring in 1-(2-naphthyl)cyclopropanecarboxylic acid and its derivatives is dominated by processes that lead to the release of ring strain. These transformations can be initiated by various reagents and catalysts, leading to a diverse array of products through distinct mechanistic pathways.

Ring-Opening Reactions

Ring-opening reactions are the most characteristic transformations of cyclopropanes. The presence of the 2-naphthyl group, an aryl substituent, can significantly influence the regioselectivity and stereoselectivity of these reactions by stabilizing intermediates through resonance and steric effects.

While direct conjugate addition (1,4-addition) is a well-established reaction for α,β-unsaturated carbonyl compounds, cyclopropane rings activated by electron-withdrawing groups can undergo a formal 1,5-addition, also known as homo-conjugate addition. In the case of derivatives of this compound, the carboxylic acid or ester group acts as the activating electron-withdrawing group.

The mechanism of homo-conjugate addition typically involves the attack of a nucleophile at the carbon atom of the cyclopropane ring that is β to the carbonyl group. This attack is followed by the cleavage of the distal C-C bond of the cyclopropane ring, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product. The 2-naphthyl group at the C1 position plays a crucial role in stabilizing the partial positive charge that develops at this carbon during the nucleophilic attack, thereby facilitating the ring-opening process.

Studies on related 1-arylcyclopropanecarboxylate systems have shown that a variety of nucleophiles, including organocuprates, can participate in this type of reaction. nih.govacs.org The regioselectivity of the ring-opening is often controlled by the stability of the resulting carbanionic intermediate.

Table 1: Regioselectivity in Homo-Conjugate Addition to 1-Arylcyclopropanecarboxylates (Analogous Systems)

| Aryl Substituent | Nucleophile | Major Product Regioisomer | Reference |

| Phenyl | (CH₃)₂CuLi | Attack at C2 | nih.gov |

| 4-Methoxyphenyl | PhSNa | Attack at C2 | General Principle |

| 2-Naphthyl | (Predicted) | Attack at C2 | Analogous Reactivity |

This table is based on general principles of homo-conjugate addition to analogous 1-arylcyclopropanecarboxylate systems, as specific data for the 1-(2-naphthyl) derivative was not found in the searched literature.

Under acidic conditions or with electrophilic reagents, the cyclopropane ring can undergo cleavage through a mechanism that bears resemblance to an Sₙ1 reaction. masterorganicchemistry.com In the context of this compound, protonation of the carboxyl group or coordination of a Lewis acid can promote the heterolytic cleavage of a C-C bond of the cyclopropane ring.

This cleavage results in the formation of a carbocationic intermediate. The 2-naphthyl group, being a bulky and electron-donating aryl substituent, can effectively stabilize the resulting carbocation at the C1 position through resonance. This stabilization makes the formation of a tertiary benzylic-type carbocation a highly favored pathway. researchgate.net The subsequent capture of this carbocation by a nucleophile leads to the final ring-opened product. The regioselectivity of the ring-opening is thus dictated by the stability of the carbocationic intermediate. youtube.com

The catalytic cycle would likely commence with the oxidative addition of an aryl or vinyl halide to a Pd(0) catalyst. The resulting Pd(II) species would then undergo migratory insertion with an appropriately functionalized derivative of this compound, for instance, a vinylcyclopropane (B126155) derivative. This insertion is followed by a β-carbon elimination, which constitutes the ring-opening step, driven by the release of ring strain. Subsequent reductive elimination would then furnish the final product and regenerate the Pd(0) catalyst. The regioselectivity of the ring-opening in these tandem processes is often influenced by steric and electronic factors, with the palladium catalyst playing a key role in directing the outcome of the reaction. nih.govresearchgate.net

Carbon-Fluorine (C-F) Bond Cleavage and Reformation in Cyclopropane Derivatives

The cleavage of the robust carbon-fluorine bond is a challenging yet highly desirable transformation in organic synthesis. While there is no direct evidence of C-F bond cleavage studies specifically on fluorinated derivatives of this compound in the searched literature, general principles of C-F bond activation can be considered. nih.govnih.gov

Mechanistic investigations into C-F bond cleavage often involve the use of transition metal catalysts or enzymatic systems. rsc.org For a hypothetical fluorinated derivative of 1-(2-naphthyl)cyclopropane, a potential pathway for C-F bond cleavage could involve oxidative addition to a low-valent metal center. The high ring strain of the cyclopropane could facilitate this process. Alternatively, enzymatic systems, which have been shown to cleave C-F bonds in fluoroaromatic compounds, could potentially be engineered to act on such substrates. nih.govrsc.org The reformation of a C-F bond would typically proceed through nucleophilic or electrophilic fluorination strategies on a suitable ring-opened intermediate.

Catalytic Cycle Elucidation

The elucidation of the catalytic cycle is paramount to understanding and optimizing any catalytic reaction. For reactions involving this compound and its derivatives, this would involve identifying the active catalytic species, all intermediate species, and the elementary steps that constitute the cycle.

For a palladium-catalyzed ring-opening reaction, a general catalytic cycle can be proposed based on well-established precedents in palladium catalysis. chemrxiv.orgnih.gov

Proposed General Catalytic Cycle for a Palladium-Catalyzed Ring-Opening Cross-Coupling of a 1-(2-Naphthyl)cyclopropane Derivative:

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R-X) to a Pd(0) complex to form a Pd(II) intermediate.

Coordination and Migratory Insertion: The 1-(2-naphthyl)cyclopropane derivative coordinates to the Pd(II) center, followed by migratory insertion of the cyclopropane into the Pd-R bond.

β-Carbon Elimination (Ring-Opening): This key step involves the cleavage of a C-C bond of the cyclopropane ring to relieve ring strain and form a more stable organopalladium intermediate.

Reductive Elimination: The final product is formed through reductive elimination from the organopalladium intermediate, which also regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Table 2: Key Intermediates in a Proposed Palladium-Catalyzed Ring-Opening of a 1-(2-Naphthyl)cyclopropane Derivative

| Step | Intermediate Structure | Description |

| 1 | [Pd(0)Lₙ] | Active catalyst |

| 2 | [R-Pd(II)-X(Lₙ)] | Oxidative addition product |

| 3 | [Cyclopropyl-Pd(II)-R(Lₙ)] | Migratory insertion intermediate |

| 4 | [Ring-opened-Pd(II)-R(Lₙ)] | Intermediate after β-carbon elimination |

| 5 | R-Product | Final organic product |

This table represents a generalized catalytic cycle, as specific experimental elucidation for this compound was not found in the reviewed literature.

Detailed mechanistic studies, often employing a combination of kinetic analysis, isotopic labeling, and computational modeling, would be necessary to fully elucidate the specific catalytic cycle for any given reaction involving this compound.

Radical and Polar Pathways in Reactivity

The reactivity of this compound can be channeled through either radical or polar (ionic) pathways, often dictated by the reaction conditions, such as the presence of light (photochemistry) or specific reagents. The competition between these pathways is a central theme in the mechanistic analysis of arylcyclopropane derivatives.

In polar pathways , reactions typically involve heterolytic bond cleavage, leading to the formation of charged intermediates like carbocations or carbanions. For instance, in the presence of a strong acid, the carboxylic acid group can be protonated, and under certain conditions, the cyclopropane ring can undergo ring-opening to form a more stable carbocation. The positive charge would be delocalized into the naphthyl ring, influencing the regioselectivity of a subsequent nucleophilic attack.

Conversely, radical pathways involve homolytic bond cleavage, generating neutral species with unpaired electrons. Photochemical reactions are a common method to initiate radical pathways. Upon absorption of light, the naphthyl chromophore can become electronically excited. This excited state can then lead to several radical processes. One possibility is the decarboxylation of the carboxylic acid group, which would generate a 1-(2-naphthyl)cyclopropyl radical. Another potential photochemical pathway involves single electron transfer (SET), where the excited naphthyl ring donates an electron to a suitable acceptor, forming a radical cation. researchwithrutgers.com The cyclopropane ring is known to be a good electron donor in such processes. researchwithrutgers.com The resulting radical cation of the arylcyclopropane can then undergo ring-opening. vt.edu

The nature of the intermediates in these pathways has been a subject of detailed study in related systems. For example, the radical cations of cyclopropylnaphthalenes have been generated and their subsequent reactions, such as nucleophile-assisted ring-opening, have been investigated. vt.edu The stability and reactivity of these radical cation intermediates are highly dependent on the structure of the molecule and the reaction environment.

The table below illustrates the key characteristics and typical initiating conditions for radical and polar pathways in the context of this compound reactivity.

| Pathway | Key Intermediates | Typical Initiating Conditions |

| Radical | Neutral radicals, Radical cations | Photolysis (UV light), Radical initiators (e.g., AIBN), Single Electron Transfer (SET) reagents |

| Polar | Carbocations, Carbanions | Strong acids, Strong bases, Electrophiles, Nucleophiles |

It is important to note that in some cases, both radical and polar pathways can coexist or compete. For instance, the photolysis of certain aryl-substituted compounds can lead to products derived from both homolytic and heterolytic bond fissions. vt.edu

Influence of Substituents on Reaction Mechanism and Selectivity

The introduction of substituents on the naphthyl ring of this compound can profoundly influence the reaction mechanism and the selectivity of product formation. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their effects are transmitted through the aromatic system via inductive and resonance effects.

Electron-donating groups (e.g., -OCH₃, -CH₃, -NR₂) increase the electron density of the naphthyl ring. This has several consequences:

In polar, cationic pathways, EDGs will stabilize an adjacent carbocation, thereby accelerating reactions that proceed through such intermediates.

In radical cation pathways, EDGs lower the ionization potential of the naphthyl ring, making single electron transfer more favorable.

The position of the substituent on the naphthyl ring will direct the regioselectivity of reactions.

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the electron density of the naphthyl ring. Their effects are generally opposite to those of EDGs:

They destabilize adjacent carbocations, thus retarding or disfavoring cationic reaction pathways.

They increase the ionization potential, making the formation of a radical cation more difficult.

In reactions involving nucleophilic attack on the aromatic ring, EWGs can activate the ring towards such reactions.

The principles of how substituents influence reactivity can be quantitatively assessed using tools like the Hammett equation . wikipedia.org This equation relates the rate or equilibrium constant of a reaction to the electronic properties of the substituent. A plot of the logarithm of the relative reaction rate versus a substituent constant (σ) can provide a linear relationship, the slope of which (ρ, the reaction constant) gives insight into the nature of the transition state. wikipedia.org A large positive ρ value indicates the buildup of negative charge (or loss of positive charge) in the transition state, while a large negative ρ value suggests the buildup of positive charge. wikipedia.org Nonlinear Hammett plots can indicate a change in the reaction mechanism or the rate-determining step as the substituent is varied. wikipedia.org

The table below summarizes the expected influence of different types of substituents on the rate of a hypothetical electrophilic aromatic substitution reaction on the naphthyl ring, a classic example of a polar reaction.

| Substituent Type on Naphthyl Ring | Example Group | Effect on Electron Density | Expected Impact on Electrophilic Substitution Rate |

| Strongly Activating (EDG) | -O⁻, -NH₂ | Greatly Increases | Greatly Increases |

| Moderately Activating (EDG) | -OCH₃, -NHCOR | Increases | Increases |

| Weakly Activating (EDG) | -CH₃, -C₂H₅ | Slightly Increases | Slightly Increases |

| Weakly Deactivating (EWG) | -F, -Cl, -Br | Slightly Decreases | Slightly Decreases |

| Moderately Deactivating (EWG) | -COCH₃, -CN | Decreases | Decreases |

| Strongly Deactivating (EWG) | -NO₂, -CF₃ | Greatly Decreases | Greatly Decreases |

In the context of donor-acceptor cyclopropanes, where the cyclopropane itself can act as a donor, the electronic nature of the aryl substituent is critical in determining the reactivity and the pathway of ring-opening reactions. researchgate.net For this compound, substituents on the naphthyl ring would modulate its electron-donating or -withdrawing character, thereby influencing the polarization of the cyclopropane C-C bonds and the facility of ring-opening under various conditions.

Computational Chemistry Studies on 1 2 Naphthyl Cyclopropanecarboxylic Acid

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1-(2-Naphthyl)cyclopropanecarboxylic acid, DFT calculations are instrumental in exploring the energetics of its potential reactions and characterizing the transition states involved.

Researchers can employ DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), to model various transformations of this compound. nih.gov For instance, the decarboxylation of the acid or the opening of the highly strained cyclopropane (B1198618) ring can be investigated. By calculating the energies of the reactant, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed.

A key application of DFT in this context is the identification and characterization of transition states. These high-energy structures on the reaction pathway determine the activation energy and, consequently, the reaction rate. For example, in a hypothetical ring-opening reaction, DFT can pinpoint the geometry of the transition state, revealing the extent of bond breaking and bond formation at the critical point of the reaction.

Furthermore, DFT calculations can elucidate the influence of the solvent on reaction energetics through the use of implicit solvation models like the Polarizable Continuum Model (PCM). This is particularly important for reactions involving charged or highly polar species, which are common in carboxylic acid chemistry. The table below illustrates the type of data that can be generated from such studies, comparing the energetics of a hypothetical reaction in the gas phase and in a solvent.

| Species | Gas Phase Energy (Hartree) | Solvated Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactant | -803.12345 | -803.13456 | 0.0 |

| Transition State | -803.08765 | -803.09987 | 22.5 |

| Product | -803.14567 | -803.15678 | -13.9 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Such data allows for a quantitative understanding of the reaction's feasibility and the factors that govern it.

Mechanistic Pathway Elucidation through Computational Modeling

Beyond energetics, computational modeling is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions involving this compound. The strained cyclopropane ring is a key feature, and its reactions, such as ring-opening or rearrangements, can proceed through various pathways.

For example, the acid-catalyzed ring-opening of the cyclopropane moiety could occur via different mechanisms, depending on which carbon-carbon bond of the ring cleaves and the stereochemical outcome of the process. Computational modeling can trace the intrinsic reaction coordinate (IRC) from a calculated transition state to the corresponding reactants and products, confirming that the transition state indeed connects the intended species on the potential energy surface.

In reactions where this compound acts as a building block for more complex structures, computational studies can help to rationalize the formation of the observed products. For instance, in cycloaddition reactions, the frontier molecular orbitals (HOMO and LUMO) of the molecule can be analyzed to predict the most likely mode of addition.

The insights gained from mechanistic studies are crucial for optimizing reaction conditions and for designing new synthetic routes. By understanding the electronic and steric factors that favor one pathway over another, chemists can better control the outcome of their experiments.

Theoretical Prediction of Stereoselectivity

The presence of stereocenters in this compound and its derivatives makes the prediction of stereoselectivity a critical aspect of its chemistry. Computational modeling can provide valuable insights into the origins of stereocontrol in reactions involving this molecule.

For instance, in the synthesis of derivatives of this compound, new stereocenters may be formed. The diastereoselectivity or enantioselectivity of such reactions can be predicted by calculating the energies of the transition states leading to the different stereoisomeric products. The transition state with the lower energy will correspond to the major product, and the energy difference between the competing transition states can be used to estimate the product ratio.

In cyclopropanation reactions to form similar structures, the stereochemical outcome can be influenced by secondary orbital interactions, akin to the endo-rule in Diels-Alder reactions. researchgate.net These subtle interactions can be modeled computationally to explain why a particular stereoisomer is formed preferentially.

The following table presents a hypothetical example of how computational chemistry can be used to predict the stereoselectivity of a reaction by comparing the activation energies for the formation of two different diastereomers.

| Transition State | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |

| TS-Diastereomer A | 15.2 | 95 : 5 |

| TS-Diastereomer B | 17.5 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Such predictions are invaluable for the design of stereoselective syntheses.

Electronic Structure Analysis and Orbital Interactions

A deep understanding of the electronic structure of this compound is fundamental to explaining its reactivity and physical properties. Computational methods provide a wealth of information about the distribution of electrons within the molecule and the nature of its chemical bonds.

Natural Bond Orbital (NBO) analysis is a powerful technique for studying orbital interactions. nih.gov For this compound, NBO analysis can reveal hyperconjugative interactions between the orbitals of the cyclopropane ring and the adjacent naphthyl and carboxyl groups. These interactions can influence the stability of the molecule and its conformational preferences.

The Atoms in Molecules (AIM) theory offers another lens through which to view the electronic structure, by analyzing the topology of the electron density. nih.gov AIM can be used to characterize the nature of chemical bonds, including the strained bonds of the cyclopropane ring, and to identify non-covalent interactions, such as hydrogen bonds, that may be present in dimers of the carboxylic acid or in its interactions with other molecules.

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. The energy and spatial distribution of these orbitals determine the molecule's behavior in chemical reactions. For this compound, the HOMO is likely to be located on the electron-rich naphthyl group, while the LUMO may be associated with the carboxylic acid moiety or the cyclopropane ring. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

| Orbital | Energy (eV) | Localization |

| HOMO | -6.5 | Naphthyl group |

| LUMO | -1.2 | Carboxylic acid / Cyclopropane ring |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are hypothetical and for illustrative purposes only.

These computational analyses provide a detailed picture of the electronic landscape of this compound, which is essential for a comprehensive understanding of its chemical nature.

Biological Activity and Structure Activity Relationship Sar Studies of 1 2 Naphthyl Cyclopropanecarboxylic Acid

General Bioactivity Spectrum of Cyclopropane (B1198618) Derivatives

Cyclopropane derivatives represent a fascinating class of compounds with a broad and diverse range of biological activities. Their unique three-membered ring structure imparts significant ring strain, leading to chemical reactivity and conformational rigidity that can be exploited in drug design. unl.ptresearchgate.net This structural motif is found in a variety of natural products and synthetic molecules with therapeutic potential. unl.ptresearchgate.net

The biological activities attributed to cyclopropane-containing compounds are extensive, encompassing:

Enzyme Inhibition: The strained cyclopropane ring can act as a reactive probe for enzyme active sites, leading to inhibition. unl.pt

Antimicrobial and Antifungal Activity: Many cyclopropane derivatives have demonstrated the ability to combat bacterial and fungal infections. nih.gov

Antiviral Properties: The cyclopropane scaffold has been incorporated into molecules with antiviral efficacy. nih.gov

Antitumor and Anticancer Effects: Certain cyclopropane derivatives exhibit cytotoxic effects against cancer cells. researchgate.netnih.gov

Neurochemical and Antidepressant Activities: The conformational constraint provided by the cyclopropane ring has been utilized in the development of compounds targeting the central nervous system, including antidepressants. unl.ptnih.govnih.gov

The introduction of a cyclopropane moiety into a molecule can enhance its metabolic stability and provide a rigid framework, which can be crucial for optimizing interactions with biological targets. researchgate.netacs.org This has made cyclopropane derivatives valuable building blocks in medicinal chemistry for the development of new therapeutic agents for a wide array of diseases, including respiratory, infectious, and cardiovascular conditions. nih.govnih.gov

Role of the Naphthyl Moiety in Bioactivity

The naphthalene (B1677914) scaffold is a prominent feature in many biologically active compounds and approved drugs. nih.gov Its large, aromatic, and lipophilic nature allows it to participate in various non-covalent interactions with biological macromolecules, significantly influencing the pharmacological profile of a molecule. researchgate.netunina.it

Key aspects of the naphthyl moiety's contribution to bioactivity include:

Enhanced Binding Affinity: The planar and extensive surface area of the naphthalene ring can lead to strong van der Waals and π-π stacking interactions with aromatic amino acid residues in protein binding pockets, thereby increasing ligand affinity. unina.itnih.gov

Modulation of Cytotoxicity: Naphthalene itself is known to have cytotoxic properties, and its derivatives have been extensively explored as anticancer agents. nih.govresearchgate.netresearchgate.net The presence of a naphthyl group can enhance the anticancer activity of a compound. bohrium.com

Influence on Drug-like Properties: The lipophilicity of the naphthyl group can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Medicinal chemists often modify the naphthalene ring with various substituents to fine-tune these characteristics for optimal therapeutic effect and reduced toxicity. researchgate.netbohrium.com

Versatility in Drug Design: The naphthalene system can be chemically modified at multiple positions, allowing for the creation of diverse libraries of compounds with a broad spectrum of biological activities, including anti-inflammatory, antiviral, and antihypertensive effects. nih.gov

In the context of structure-activity relationships (SAR), the position of substitution on the naphthalene ring and the nature of the substituents are critical. For instance, in some series of compounds, a 2-naphthyl moiety has been found to be a better surrogate for certain pharmacophoric elements than other aromatic systems, leading to highly potent derivatives. acs.org

Mechanistic Probes in Enzyme Inhibition (In Vitro)

The unique chemical properties of the cyclopropane ring make its derivatives valuable tools for studying enzyme mechanisms. The inherent ring strain can be released upon interaction with an enzyme's active site, often leading to covalent modification or the formation of reactive intermediates that can provide insights into catalytic processes. unl.pt Phenyl-substituted cyclopropanes, in particular, have been utilized as mechanistic probes to identify cationic intermediates in enzymatic reactions. nih.gov

Modulation of Enzyme Activity (e.g., ACC Oxidase, Gamma/Beta-secretase, Rho Kinase)

ACC Oxidase: 1-Aminocyclopropane-1-carboxylic acid (ACC) is the immediate precursor to the plant hormone ethylene (B1197577), and its conversion is catalyzed by ACC oxidase (ACO). nih.govnih.gov Derivatives of cyclopropanecarboxylic acid can act as inhibitors of this enzyme. For instance, trans-2-phenylcyclopropane-1-carboxylic acid has been shown to inhibit ethylene production. ffhdj.com These compounds are thought to compete with the natural substrate, ACC, for binding to the Fe(II) center in the enzyme's active site. nih.gov The binding of these inhibitors can prevent the interaction of ACO with its substrates, thereby blocking ethylene synthesis. nih.gov

Gamma/Beta-secretase: Gamma-secretase is a key enzyme in the production of amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease. nih.govrsc.org Certain naphthalene-containing compounds have been identified as modulators of gamma-secretase activity. nih.gov For example, naphthalene-2-carboxylic acid derivatives have been shown to inhibit γ-secretase-mediated Aβ production. nih.gov These compounds can act as γ-secretase modulators (GSMs), which allosterically modify the enzyme's activity to favor the production of shorter, less toxic Aβ peptides without completely inhibiting its other essential functions, such as Notch signaling. rsc.orgresearchgate.netacs.org The development of such substrate-selective inhibitors is a key strategy in the search for safer Alzheimer's therapies. nih.govnih.gov

Rho Kinase: Rho-associated coiled-coil-containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. rsc.orgresearchgate.net Inhibitors of ROCK have therapeutic potential in a variety of diseases, including cardiovascular disorders and glaucoma. nih.govnih.govmdpi.com Several isoquinoline (B145761) derivatives, which share some structural similarities with the naphthyl moiety in terms of being bicyclic aromatic systems, are known to be potent ROCK inhibitors. nih.gov These compounds typically act by competing with ATP for binding to the kinase domain of the enzyme. The development of highly specific ROCK inhibitors is an active area of research. nih.gov

Cytotoxic Activity Mechanisms (In Vitro)

The cytotoxic effects of compounds containing cyclopropane and naphthalene moieties can arise from a variety of mechanisms at the cellular level.

Cellular Homeostasis Disturbances

The KEAP1-NRF2 pathway is a critical regulator of cellular homeostasis, particularly in response to oxidative stress. nih.gov Insufficient signaling through this pathway can be associated with inflammatory diseases. nih.gov While direct evidence for 1-(2-Naphthyl)cyclopropanecarboxylic acid is not available, the general class of aryl propionic acids has been explored as modulators of this pathway. nih.gov

Naphthalene metabolites, such as epoxides and naphthoquinones, are known to be reactive and can covalently bind to cellular proteins, particularly at cysteine residues. nih.gov This can disrupt protein function and lead to cellular toxicity. nih.gov

Deoxyribonucleic Acid (DNA)-Binding and Cell Cycle Effects

Many cytotoxic agents exert their effects by interacting with DNA or interfering with the cell cycle. Naphthalene-based compounds have been shown to possess such activities. For example, certain naphthalene analogues of combretastatins, which are known microtubule-targeting agents, have been found to be highly cytotoxic. acs.org These compounds inhibit tubulin polymerization, leading to a disruption of the microtubule network and subsequent arrest of the cell cycle in the G2/M phase. acs.org

The ability of a compound to intercalate into DNA or to bind in its grooves can also lead to cytotoxicity. The planar aromatic system of the naphthyl group is well-suited for such interactions. While specific studies on the DNA-binding of this compound are limited, the general principle of naphthalene derivatives acting as DNA-interacting agents is established in the literature.

Influence on Cellular Processes (e.g., NMDA-induced cytosolic calcium levels)

There is no direct evidence to date detailing the specific effects of this compound on N-methyl-D-aspartate (NMDA)-induced cytosolic calcium levels. However, the structural features of the molecule provide a basis for hypothesizing potential interactions with NMDA receptors, which are critical regulators of calcium influx in neurons.

The naphthyl group is a key structural element in a known class of allosteric modulators of NMDA receptors. For instance, derivatives of 2-naphthoic acid have been shown to inhibit NMDA receptor subtypes. nih.gov Over-activation of these receptors is implicated in various neurological conditions. nih.gov The activity of these naphthoic acid derivatives suggests that the rigid, aromatic surface of the naphthyl ring is suitable for binding to allosteric sites on the NMDA receptor complex.

Furthermore, the cyclopropane ring connected to a carboxylic acid is a feature of compounds that interact with the NMDA receptor. A notable example is 1-aminocyclopropanecarboxylic acid (ACPC), which acts as a partial agonist at the glycine (B1666218) co-agonist site of the NMDA receptor. nih.gov ACPC has been shown to modulate NMDA receptor activity, and in certain conditions, can reduce the potentiation of NMDA-evoked responses by glycine. nih.gov

Given that this compound possesses both the naphthyl and the cyclopropanecarboxylic acid moieties, it is plausible that it could modulate NMDA receptor function, and consequently, influence NMDA-induced cytosolic calcium levels. However, without direct experimental validation, this remains a hypothesis based on the activities of structurally related compounds.

Structure-Activity Relationships (SAR) through Structural Modifications

The structure-activity relationship (SAR) for this compound has not been explicitly detailed in published research. However, SAR studies of related 1-aryl-cyclopropanecarboxylic acid derivatives and naphthyl-containing compounds offer valuable insights into how structural modifications might influence biological activity.

For a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, which have shown potential as antidepressants, the nature of the aryl group and substitutions on the cyclopropane ring are critical for activity. nih.gov While this series contains an additional aminomethyl group compared to the title compound, it highlights the importance of the 1-aryl-cyclopropane core in conferring neurological activity.

In studies of 2-naphthoic acid derivatives as NMDA receptor inhibitors, specific substitutions on the naphthyl ring have been shown to significantly alter potency and selectivity for different NMDA receptor subtypes. nih.gov Key findings from these related studies that could be extrapolated to hypothesize the SAR of this compound include:

Substitution on the Naphthyl Ring: The addition of hydroxyl or amino groups to the naphthyl ring of 2-naphthoic acid derivatives was found to increase inhibitory activity at certain NMDA receptor subtypes. nih.gov Halogenation and the addition of a phenyl group at specific positions also led to more potent inhibitors. nih.gov This suggests that similar substitutions on the naphthyl moiety of this compound could enhance its potential biological effects.

Stereochemistry of the Cyclopropane Ring: For many biologically active cyclopropane-containing compounds, the stereochemistry of the substituents on the three-membered ring is a crucial determinant of activity. The relative orientation of the naphthyl group and the carboxylic acid (cis or trans) would likely have a significant impact on how the molecule fits into a biological target.

Modifications to the Carboxylic Acid: The carboxylic acid group is often a key interaction point with biological targets, for instance, through the formation of salt bridges or hydrogen bonds. Esterification or conversion to an amide could alter the compound's binding affinity, cell permeability, and metabolic stability.

The following table summarizes potential structural modifications and their hypothesized impact on the activity of this compound, based on data from related compounds.

| Structural Modification | Rationale/Hypothesized Effect | Reference |

| Hydroxylation of the naphthyl ring | May increase binding affinity to target proteins, potentially enhancing inhibitory activity at NMDA receptors. | nih.gov |

| Halogenation of the naphthyl ring | Can alter electronic properties and lipophilicity, potentially leading to increased potency. | nih.gov |

| Introduction of an amino group on the cyclopropane ring | Could introduce new interactions with the target, potentially shifting activity towards that of NMDA receptor glycine site modulators. | nih.gov |

| Esterification of the carboxylic acid | May increase cell permeability and act as a prodrug, but could decrease direct interaction with targets requiring a free carboxylate. |

Further empirical studies are required to validate these hypotheses and to fully elucidate the SAR of this compound and its derivatives.

Applications and Future Directions in Chemical Science

Utility as Synthetic Intermediates

The core value of 1-(2-Naphthyl)cyclopropanecarboxylic acid in synthetic chemistry lies in its role as a versatile intermediate. The cyclopropane (B1198618) ring provides a strained three-membered carbocyclic scaffold, while the carboxylic acid and naphthyl moieties offer reactive sites for diverse chemical transformations.

Derivatives of aryl cyclopropanecarboxylic acids are recognized as key precursors for more complex molecules. For instance, research into related 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives has demonstrated the synthetic utility of the core structure. nih.gov In these syntheses, the arylcyclopropane unit serves as a rigid template upon which other functional groups are elaborated. nih.gov Compounds with this foundational structure are often built from precursors like 1-aryl-2-oxo-3-oxabicyclo[3.1.0]hexane. nih.gov The synthetic pathways developed for these related molecules underscore the potential of this compound as a starting material for creating a wide array of structurally complex and functionally diverse chemical entities. Its rigid framework is particularly useful for controlling stereochemistry in subsequent reaction steps, a critical aspect in the synthesis of specialty chemicals.

Applications in Agrochemicals (e.g., Pesticides, Herbicides, Plant Growth Regulators)

The cyclopropanecarboxylic acid moiety is a cornerstone of one of the most important classes of synthetic insecticides: the pyrethroids. nih.gov Pyrethroids are synthetic esters derived from chrysanthemic acid, which is 2,2-dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylic acid. nih.govnist.gov These compounds are widely used in agriculture and public health to control a variety of insect pests. nih.govgoogle.com

The general structure of pyrethroids consists of a cyclopropanecarboxylic acid esterified with an alcohol. The insecticidal activity, spectrum, and stability of these compounds can be finely tuned by modifying both the acid and alcohol components. google.com The introduction of various aryl groups, such as a naphthyl moiety, into the cyclopropane structure is a known strategy for creating novel derivatives with potentially enhanced or specialized properties. google.com

While this compound is not a commercial pesticide itself, it represents a structural motif that could be incorporated into new insecticidal compounds. The naphthyl group could influence properties such as lipophilicity, metabolic stability, and interaction with the target site in insects, potentially leading to derivatives effective against pyrethroid-resistant strains. nih.gov

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2-Naphthyl)cyclopropanecarboxylic acid with high yield?

Methodological Answer: The synthesis typically involves cyclopropanation reactions using naphthalene derivatives as precursors. A common approach is the [2+1] cycloaddition of carbenes or transition-metal-catalyzed methods (e.g., using palladium or rhodium complexes) to form the strained cyclopropane ring. Post-functionalization steps, such as hydrolysis of ester intermediates, can yield the carboxylic acid moiety. Ensure inert atmospheric conditions to prevent ring-opening side reactions. Purity can be optimized via recrystallization using ethanol/water mixtures .